5-[2-(2,5-dichlorophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a diazinane ring and a hydrazinylidene group attached to a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of 2,5-dichlorophenylhydrazine with a suitable diazinane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound. Industrial production methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
5-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one
- (3E)-3-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one
- Hydrazine, (2,5-dichlorophenyl)-
Uniqueness
Compared to similar compounds, 5-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique diazinane ring structure and the specific positioning of the dichlorophenyl and hydrazinylidene groups.
Properties
Molecular Formula |
C10H6Cl2N4O3 |
---|---|
Molecular Weight |
301.08 g/mol |
IUPAC Name |
5-[(2,5-dichlorophenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H6Cl2N4O3/c11-4-1-2-5(12)6(3-4)15-16-7-8(17)13-10(19)14-9(7)18/h1-3H,(H3,13,14,17,18,19) |
InChI Key |
IRVXECKEERQEPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=NC2=C(NC(=O)NC2=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.